N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethoxypropyl)-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3S/c1-2-31-13-5-10-25-21(29)15-8-11-28(12-9-15)23-26-19-17(14-32-20(19)22(30)27-23)16-6-3-4-7-18(16)24/h3-4,6-7,14-15H,2,5,8-13H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHKOODCOYEWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis:
Starting Materials:
2-fluorobenzonitrile
Thiourea
Ethyl bromoacetate
Piperidine derivatives
Steps:
The formation of the thienopyrimidine core generally begins with the condensation of 2-fluorobenzonitrile with thiourea to form a thioamide intermediate.
This intermediate undergoes cyclization with ethyl bromoacetate under basic conditions to form the thienopyrimidine ring system.
The resultant thienopyrimidine compound is then coupled with a piperidine derivative under amide-bond-forming conditions, such as carbodiimide-mediated coupling in the presence of a coupling agent like HATU or EDC.
Industrial Production Methods
Scaling up the production of this compound requires careful optimization of reaction conditions, solvent choice, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and process intensification may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction: The compound's functional groups, such as the thienopyrimidine ring and the piperidine nitrogen, may undergo oxidation and reduction reactions, altering the compound's oxidation state and biological activity.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, potentially modifying the compound's properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines, often in the presence of a suitable catalyst or base.
Hydrolysis: Acidic or basic catalysts, typically hydrochloric acid or sodium hydroxide.
Major Products Formed from These Reactions
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry
Catalysis: The compound's unique structure makes it a potential candidate for use in catalytic reactions, particularly in organocatalysis and transition metal catalysis.
Synthesis: It serves as a building block for the synthesis of more complex molecules and analogs with potential pharmaceutical applications.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, which could be useful in treating various diseases.
Receptor Binding: Research into its binding affinity for specific receptors, such as neurotransmitter receptors, could lead to the development of new therapeutic agents.
Medicine
Anticancer Activity: Preliminary studies suggest the compound may exhibit cytotoxic effects on cancer cells, making it a candidate for further investigation in oncology.
Anti-inflammatory Properties: It may also possess anti-inflammatory properties, useful for developing treatments for inflammatory diseases.
Industry
Material Science: The compound's unique properties might find applications in developing new materials, such as polymers and coatings.
Pharmaceuticals: Its potential as a lead compound in drug discovery efforts for various therapeutic areas.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors:
Enzyme Inhibition: By binding to the active site or allosteric site of an enzyme, it can inhibit the enzyme's activity, disrupting the biochemical pathways involved in disease processes.
Receptor Modulation: Its interaction with specific receptors may modulate signal transduction pathways, altering cellular responses and physiological effects.
Comparison with Similar Compounds
Core Structural Variations
The compound shares its thieno[3,2-d]pyrimidinone core with other derivatives but differs in substituent groups:
- 1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide (): This analog replaces the 3-ethoxypropyl group with a 1-phenylethyl substituent.
- The nitrophenyl group may confer electron-withdrawing effects, altering reactivity and bioactivity compared to fluorophenyl groups .
Substituent Impact on Physicochemical Properties
- Solubility : The 3-ethoxypropyl group in the target compound likely improves solubility due to its ether oxygen, whereas phenylethyl () and nitrophenyl () groups increase hydrophobicity.
- Electronic Effects : Fluorine’s electronegativity in the 2-fluorophenyl group may enhance dipole interactions and metabolic stability compared to nitro or unsubstituted aryl groups.
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
Potential Bioactivity
- Antitumor Analogues : highlights lankacidin C, a redox-cofactor compound with antitumor activity, though structural dissimilarity limits direct comparison. The target compound’s fluorophenyl and piperidine groups may interact with kinase or protease targets, similar to other pyrimidine-based therapeutics .
- Microbial Secondary Metabolites: notes that endophytic fungi produce bioactive compounds akin to host plants. While the target compound is synthetic, its design may draw inspiration from natural thienopyrimidine scaffolds .
Biological Activity
N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is an organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a thienopyrimidine core and various functional groups that contribute to its biological activity, particularly in the context of targeting specific pathways in human diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 391.5 g/mol. Its structure includes a piperidine ring and a carboxamide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂FN₃O₂S |
| Molecular Weight | 391.5 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
The biological activity of this compound primarily involves its interaction with specific receptors or enzymes within biological pathways. It has been noted for its potential role as a gonadotropin-releasing hormone (GnRH) antagonist, which could have implications in treating conditions such as osteoporosis and other diseases characterized by low bone mass.
Biological Activity and Therapeutic Potential
Research indicates that compounds within the thienopyrimidine class exhibit diverse biological activities, including:
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation.
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines, indicating its role as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence supporting neuroprotective properties that could be beneficial in neurodegenerative conditions.
Case Studies and Research Findings
- Anticancer Activity : A study published on January 1, 2019, identified this compound through screening drug libraries on multicellular spheroids. The results indicated significant cytotoxic effects against cancer cell lines, suggesting it could be a candidate for further development in oncology .
- GnRH Antagonism : Patent literature highlights the compound's potential as a therapeutic agent targeting GnRH pathways, which is critical in reproductive health and bone density regulation.
- Pharmacokinetics : The synthesis and modification of the compound have been explored to enhance its efficacy and pharmacokinetic properties. Studies have outlined specific reaction conditions that optimize yield and bioavailability.
Q & A
Basic: What are common synthetic routes for this compound?
Answer:
The compound is synthesized via multi-step reactions involving thieno[3,2-d]pyrimidine derivatives. A typical approach includes:
Core Formation : Reacting thieno[3,2-d]pyrimidin-4-one with halogenating agents (e.g., POCl₃) to introduce reactive sites.
Piperidine Coupling : Substituting the halogen with a piperidine-4-carboxamide group under basic conditions (e.g., K₂CO₃ in DMF).
Side-Chain Functionalization : Introducing the 3-ethoxypropyl group via nucleophilic substitution or amide coupling.
Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical for yield optimization .
Basic: How is the compound characterized analytically?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., fluorophenyl integration at δ 7.2–7.8 ppm).
- HPLC-MS : Purity assessment (>95%) and molecular weight verification.
- X-Ray Crystallography : Resolves stereochemistry of the piperidine ring and thienopyrimidine core (if crystalline).
Methodological rigor requires cross-validation with FT-IR (amide C=O stretch at ~1650 cm⁻¹) and elemental analysis .
Advanced: How can conflicting spectroscopic data (e.g., ambiguous NOE signals) be resolved?
Answer:
Orthogonal techniques are employed:
2D NMR (HSQC/HMBC) : Maps proton-carbon correlations to distinguish overlapping signals (e.g., fluorophenyl vs. ethoxypropyl groups).
Dynamic Light Scattering (DLS) : Detects aggregation states that may distort NMR results.
Computational Modeling : DFT calculations predict chemical shifts and validate spatial arrangements .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., HCT-116, MCF-7) to assess cytotoxicity.
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies target engagement (KD values) .
Advanced: How are in vivo efficacy models designed for this compound?
Answer:
- Xenograft Models : Implant tumor cells (e.g., A549 lung cancer) in immunodeficient mice; administer compound orally (10–50 mg/kg) for 21 days.
- Pharmacokinetic (PK) Profiling : Serial blood sampling to calculate AUC, t₁/₂, and bioavailability.
- Biomarker Analysis : ELISA or IHC post-treatment to validate target modulation (e.g., phospho-kinase levels) .
Advanced: How to establish structure-activity relationships (SAR) for fluorophenyl modifications?
Answer:
Analog Synthesis : Replace 2-fluorophenyl with 3- or 4-fluoro isomers; assess potency shifts.
Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in kinase active sites.
Free Energy Perturbation (FEP) : Quantifies ΔΔG changes for substituent optimization .
Basic: What are the solubility and stability profiles under laboratory conditions?
Answer:
- Solubility : Sparingly soluble in water (<0.1 mg/mL); requires DMSO or ethanol for stock solutions.
- Stability : Degrades by <5% in PBS (pH 7.4) over 24 hours at 25°C. Store at –20°C under argon to prevent oxidation .
Advanced: How to address discrepancies in IC₅₀ values across independent studies?
Answer:
- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability.
- Buffer Optimization : Control pH (7.0–7.4) and ionic strength to minimize off-target effects.
- Data Normalization : Report results relative to positive/negative controls to account for plate-to-plate variation .
Advanced: What methodologies assess metabolic stability and CYP inhibition?
Answer:
- Liver Microsome Assays : Incubate compound with human liver microsomes (HLM); quantify parent compound via LC-MS/MS to calculate clearance.
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) measure competitive inhibition (IC₅₀).
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify toxic intermediates .
Cross-Disciplinary: How is the compound applied in material science?
Answer:
- Ligand Design : Coordinate with transition metals (e.g., Ru, Pd) for catalytic applications.
- Polymer Modification : Incorporate into co-polymers via thiol-ene click chemistry for stimuli-responsive materials.
- Surface Functionalization : Self-assembled monolayers (SAMs) on gold nanoparticles for biosensing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
